REACTION_CXSMILES
|
[C:1]1([NH:7]N)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:9]1(=O)[CH2:13][CH2:12][CH2:11][CH2:10]1.O.S(=O)(=O)(O)O>CC(O)C>[CH2:11]1[C:10]2[C:2]3[CH:3]=[CH:4][CH:5]=[CH:6][C:1]=3[NH:7][C:9]=2[CH2:13][CH2:12]1
|
Name
|
|
Quantity
|
32.44 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)NN
|
Name
|
|
Quantity
|
27 mL
|
Type
|
reactant
|
Smiles
|
C1(CCCC1)=O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
CC(C)O
|
Name
|
ice
|
Quantity
|
900 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
33 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Type
|
CUSTOM
|
Details
|
The solution was stirred at 20° C. for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
had melted then filtered
|
Type
|
WASH
|
Details
|
The filter-cake was washed with water (2×300 mL) an the resultant damp solid (85 g)
|
Type
|
ADDITION
|
Details
|
was added to water (540 mL)
|
Type
|
TEMPERATURE
|
Details
|
then heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 30 min
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
cooled to 0° C.
|
Type
|
STIRRING
|
Details
|
stirred for 15 min
|
Duration
|
15 min
|
Type
|
FILTRATION
|
Details
|
The dark red solid was filtered off
|
Type
|
WASH
|
Details
|
washed with water (2×60 mL)
|
Type
|
CUSTOM
|
Details
|
air-dried for 18 h
|
Duration
|
18 h
|
Type
|
ADDITION
|
Details
|
The crude product was added to dichloromethane (300 mL)
|
Type
|
STIRRING
|
Details
|
stirred for 30 min
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
then filtered
|
Type
|
WASH
|
Details
|
washing with dichloromethane (100 mL)
|
Type
|
ADDITION
|
Details
|
The filtrate was treated with silica (48 g)
|
Type
|
STIRRING
|
Details
|
stirred for 1 h
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed with dichloromethane (400 mL)
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
to give a solid, which
|
Type
|
CUSTOM
|
Details
|
was triturated with hexane
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C1CCC=2NC=3C=CC=CC3C21
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 30 g | |
YIELD: PERCENTYIELD | 65% | |
YIELD: CALCULATEDPERCENTYIELD | 63.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |